2-(2-Pyridylamino)ethyldimethylamine

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Isomeric Forms

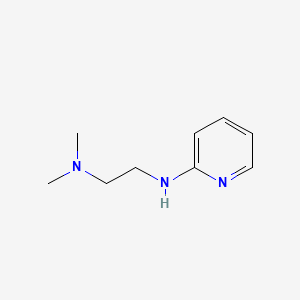

2-(2-Pyridylamino)ethyldimethylamine (CAS 23826-72-4) is a tertiary amine derivative with a pyridine ring connected to an ethylenediamine backbone. Its molecular formula is C₉H₁₅N₃ , with a molecular weight of 165.24 g/mol . The structure comprises:

- A pyridine ring at position 2, substituted with an amino group.

- An ethylene chain (CH₂CH₂) linking the pyridylamino group to a dimethylated amine (N(CH₃)₂).

The compound lacks stereogenic centers or geometrically restricted double bonds, eliminating the possibility of stereoisomerism. No tautomerism is observed due to the absence of adjacent hydrogen and heteroatom pairs.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted for analogous structures):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine aromatic protons | 7.5–8.2 | Singlet (H3, H4, H5) and doublet (H6) |

| CH₂ adjacent to NH | 3.0–3.5 | Triplet |

| CH₂ adjacent to N(CH₃)₂ | 2.5–2.8 | Quartet |

| N(CH₃)₂ methyl groups | 2.2 | Singlet |

¹³C NMR data would reveal distinct signals for pyridine carbons (δ 150–125 ppm), ethylene carbons (δ 40–50 ppm), and methyl groups (δ 45–50 ppm).

Infrared (IR) Spectroscopy

Key absorption bands (predicted):

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Pyridine C=N | 1600–1650 | Aromatic ring stretching |

| NH stretching (secondary) | 3300–3350 | N-H vibration |

| CH₂ bending (ethylene) | 1450–1480 | C-H deformation |

| N(CH₃)₂ symmetric bending | 1380–1420 | C-N stretching |

Data inferred from pyridine derivatives and ethylenediamine analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Maxima (predicted):

| Transition | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π* (pyridine) | ~240 | >10,000 |

| n→π* (pyridine lone pair) | ~320–380 | <1,000 |

These transitions align with pyridine’s electronic structure, where conjugation extends the π system.

Crystallographic Analysis and Conformational Dynamics

No experimental crystallographic data are reported for this compound. Computational models (e.g., DFT or molecular mechanics) predict:

- Conformational Flexibility : Free rotation around the ethylene chain, leading to multiple low-energy conformers.

- Pyridine Ring Planarity : Aromatic stability restricts ring distortion.

- Hydrogen Bonding Potential : Secondary amine (NH) may participate in weak intermolecular interactions.

Computational Modeling of Electronic Structure

Key Computational Insights :

- HOMO-LUMO Gaps :

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~-9.0 |

| LUMO | ~-2.0 |

Charge Distribution :

- Pyridine Nitrogen : Partial positive charge (δ⁺).

- Dimethylamine Nitrogen : Partial negative charge (δ⁻).

- Ethylene Backbone : Neutral, facilitating electron delocalization.

Hyperpolarizability : Moderate values suggest potential non-linear optical properties, though experimental validation is required.

Properties

IUPAC Name |

N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)8-7-11-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPMFHCGVZTYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178533 | |

| Record name | Pyridine, 2-(2-(dimethylamino)ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23826-72-4 | |

| Record name | N1,N1-Dimethyl-N2-2-pyridinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23826-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Dimethylamino)ethylamino)-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-(dimethylamino)ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-pyridylamino)ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(DIMETHYLAMINO)ETHYLAMINO)-PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/024Q9A52OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Methods Analysis

Palladium-Catalyzed Amination or Cross-Coupling Reactions

Another synthetic strategy involves transition metal catalysis, particularly palladium complexes, to form the 2-(2-pyridylamino)ethyldimethylamine structure through C-N bond formation.

Catalysts and Conditions:

| Catalyst Type | Base | Ligand/Phosphine | Reaction Environment |

|---|---|---|---|

| Palladium acetate (Pd(OAc)2), PdCl2, Pd(dppf)Cl2 | Diisopropylethylamine (DIPEA) | Triorthotolylphosphine or triphenylphosphine | Typically inert atmosphere, moderate heating |

This method is derived from US patent US7781583B2, which describes palladium-catalyzed amination steps for related pyridyl derivatives. The palladium catalyst facilitates the coupling of pyridyl amines with alkyl or aryl halides or equivalents to form the target compound or its precursors.

Advantages include:

- High selectivity and efficiency in C-N bond formation.

- Applicability to complex pyridine systems.

- Potential for fine-tuning by ligand and base choice.

However, this method requires careful control of reaction parameters and the use of expensive palladium catalysts.

Nucleophilic Substitution on Pyridine Derivatives

A third approach involves nucleophilic substitution reactions on chlorinated pyridine derivatives with amine nucleophiles under reflux conditions in aprotic solvents such as toluene.

Typical Procedure (From EP1422220A1):

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Suspension of potassium carbonate and phase transfer catalyst (tetraethylammonium bromide) in toluene | Reflux at 105°C with stirring |

| 2 | Slow addition of chlorinated pyridine derivative solution | Over 3 hours with Dean-Stark apparatus for water removal |

| 3 | Continued reflux with water removal for 3 hours post-addition | Ensures completion of substitution reaction |

| 4 | Distillation of propionitrile under reduced pressure | 300 mbar |

| 5 | Phase separation and purification | Aqueous phase discarded; organic phase containing product analyzed by LC |

| 6 | Yield | Approximately 85% for ethyl N-(diphenylmethylene)-2-(3-chloro-5-trifluoromethyl-2-pyridyl)glycinate intermediate |

This method is applicable for preparing substituted aminomethylpyridine derivatives, which can be further transformed into this compound through deprotection and alkylation steps.

Advantages:

- Good yields and purity.

- Scalable reflux and phase separation techniques.

- Use of phase transfer catalysts to enhance nucleophilicity.

Limitations include the need for chlorinated pyridine precursors and multiple purification steps.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Michael Addition of 2-aminopyridine to ethyl acrylate | 2-Aminopyridine, ethyl acrylate | Trifluoromethanesulfonic acid, N2, 120-160°C, 16-20 h | 83 | 99 | Simple, cost-effective, high purity, scalable | Intermediate isolation needed |

| Palladium-Catalyzed Amination | Pyridyl amines, alkyl halides | Pd catalysts (Pd(OAc)2, PdCl2), DIPEA, phosphine ligands | Not specified | Not specified | High selectivity, suitable for complex substrates | Expensive catalysts, sensitive conditions |

| Nucleophilic Substitution on Chloropyridines | Chlorinated pyridine, potassium carbonate | Phase transfer catalyst, reflux 105°C, Dean-Stark water removal | 85 | Not specified | Good yield, scalable, phase separation purification | Requires chlorinated precursors, multi-step |

Research Findings and Notes

The Michael addition method is the most documented and industrially favorable route due to its simplicity, low cost, and high purity product formation. The use of trifluoromethanesulfonic acid as a catalyst under nitrogen atmosphere ensures high conversion and selectivity with minimal side reactions.

Palladium-catalyzed methods offer versatility for derivatives but are typically more complex and costly, suitable for advanced synthetic applications rather than bulk production.

The nucleophilic substitution method is valuable for preparing intermediates with specific substituents on the pyridine ring, enabling further functionalization towards the target compound.

Purification by recrystallization from petroleum ether and ethyl acetate mixtures is consistently used to obtain high purity white flaky crystals, confirming the reproducibility of these methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridylamino)ethyldimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Synthesis

2-(2-Pyridylamino)ethyldimethylamine is widely used as a reagent in organic synthesis for the preparation of various functional organic molecules. Its reactivity allows it to participate in diverse chemical reactions, such as:

- C-N Bond Formation: It can facilitate the formation of C-N bonds through nucleophilic substitution reactions, making it valuable for synthesizing amines and other nitrogen-containing compounds .

- Amination Reactions: The compound has been employed in the amination of pyridine derivatives, enhancing the efficiency of synthesizing complex organic structures .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand that forms stable complexes with various metal ions. These complexes have applications in catalysis and materials science. For instance:

- Metal Complexes: The compound can coordinate with transition metals, leading to the formation of metal-ligand complexes that exhibit unique catalytic properties .

- Catalytic Applications: Such metal complexes are often utilized in catalytic processes, including oxidation and reduction reactions.

Medicinal Chemistry

Research has demonstrated that this compound derivatives exhibit promising biological activities:

- H1 Receptor Antagonists: A study highlighted the synthesis of ethylenediamine derivatives based on this compound, which showed significant inhibition of mast cell degranulation and histamine release, indicating potential for allergy treatment .

- Anticancer Activity: Some derivatives have been investigated for their anticancer properties, with varying degrees of efficacy reported in cellular assays .

Case Study 1: Synthesis of H1 Receptor Antagonists

In a study aimed at developing new H1 receptor antagonists, researchers synthesized various derivatives of this compound. The most effective compound demonstrated an IC50 value of 0.0106 μmol/L for inhibiting mast cell degranulation, showcasing its potential therapeutic application .

Case Study 2: Coordination Complexes

Another research effort focused on the formation of coordination complexes using this compound as a ligand. These complexes were tested for catalytic activity in oxidation reactions, revealing enhanced performance compared to traditional catalysts.

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Organic Synthesis | Used as a reagent for C-N bond formation and amination reactions | Chiba et al., 2021; Mehta et al., 2014 |

| Coordination Chemistry | Forms stable metal-ligand complexes for catalytic applications | Various studies on transition metal complexes |

| Medicinal Chemistry | Exhibits biological activities such as H1 receptor antagonism | Chen et al., 2019 |

Mechanism of Action

The mechanism of action of 2-(2-Pyridylamino)ethyldimethylamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Key Features :

- The dimethylamine group enhances solubility in polar solvents and may influence biological activity.

- Structural flexibility allows for coordination with metal ions or interaction with biomolecules .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences and similarities between 2-(2-Pyridylamino)ethyldimethylamine and related compounds:

Medicinal Chemistry Potential

- Target Engagement: The pyridine-amine motif in this compound is structurally analogous to bioactive phenethylamine derivatives, which target G-protein-coupled receptors (GPCRs) and kinases .

Biological Activity

2-(2-Pyridylamino)ethyldimethylamine, with the CAS number 23826-72-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a dimethylamine moiety. Its molecular formula is , and it has a molecular weight of approximately 165.22 g/mol. The structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. Specifically, it has been investigated for its role as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in several neurodegenerative diseases and mood disorders .

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Neuroprotective Effects : There is evidence supporting its neuroprotective effects, particularly in models of traumatic brain injury and neurodegenerative diseases .

- Histamine Release Inhibition : In vitro assays have shown that derivatives of similar compounds can inhibit mast cell degranulation and histamine release, indicating potential applications in allergy treatments .

Study 1: Neuroprotection in Animal Models

A study conducted by Chiba et al. (2021) examined the neuroprotective effects of this compound in rodent models of traumatic brain injury. The results indicated significant reductions in neuronal apoptosis and improved functional recovery post-injury. The study reported that treatment with this compound led to a decrease in inflammatory markers and enhanced cognitive function as measured by behavioral tests.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various derivatives of this compound was assessed against common bacterial strains. The results demonstrated that certain modifications to the compound increased its potency against Gram-positive bacteria, suggesting avenues for developing new antibiotics.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can spectroscopic and crystallographic methods be applied to confirm the structural identity of 2-(2-Pyridylamino)ethyldimethylamine?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to resolve the pyridyl, dimethylamino, and ethylene backbone signals. Compare chemical shifts with computational predictions (e.g., density functional theory).

- Infrared (IR) Spectroscopy : Identify characteristic vibrations (e.g., N–H stretching in pyridylamino groups at ~3300–3500 cm).

- X-ray Crystallography : Use SHELX software for structure refinement. ORTEP-III can generate thermal ellipsoid diagrams to visualize bond lengths and angles.

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| SMILES | n1c(OCCN(C)C)cccc1 | |

| CAS No. | 29450-09-7 |

Q. What synthetic pathways are suitable for preparing this compound in a laboratory setting?

- Methodology :

- Stepwise Alkylation : React 2-aminopyridine with chloroethyl-dimethylamine under basic conditions (e.g., KCO/DMF) to form the pyridylamino-ethyl linkage.

- Reductive Amination : Combine pyridine-2-carboxaldehyde with dimethylaminoethylamine in the presence of NaBH or other reducing agents.

- Safety Note : Use inert atmospheres (N) to prevent oxidation of amine intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the design of this compound derivatives for kinase inhibition?

- Methodology :

- 3D-QSAR : Build models using alignment-dependent descriptors to predict bioactivity against targets like glycogen synthase kinase 3 (GSK-3β) .

- Molecular Dynamics (MD) Simulations : Simulate ligand–receptor interactions (e.g., with GROMACS) to assess binding stability and hydrogen-bonding networks.

- Validation : Compare computational binding affinities with experimental IC values to refine models.

Q. How should researchers address contradictions between experimental and computational data in studies involving this compound?

- Methodology :

- Error Analysis : Check for artifacts in experimental setups (e.g., solvent effects in NMR, crystal packing in XRD) .

- Parameter Optimization : Adjust computational parameters (e.g., force fields in MD simulations) to better reflect experimental conditions .

- Cross-Validation : Use multiple software packages (e.g., Gaussian for DFT, AutoDock for docking) to confirm trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Refer to EU classification (Xn; R20/22: harmful if inhaled or swallowed) . Use fume hoods and PPE (gloves, goggles).

- Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal .

- Key Data :

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| Xn | R20/22 | Avoid inhalation/ingestion; use local exhaust ventilation |

Methodological Challenges and Solutions

Q. What experimental strategies can resolve ambiguities in the protonation states of this compound in solution?

- Methodology :

- pH-Dependent NMR : Titrate the compound across pH 2–12 to observe shifts in NH and pyridyl proton signals.

- Potentiometric Titration : Determine pK values for the pyridyl and dimethylamino groups.

- Computational pK Prediction : Use tools like MarvinSketch or COSMO-RS to validate experimental results .

Q. How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- HPLC-MS Monitoring : Track intermediate formation in real-time to minimize side reactions.

- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.